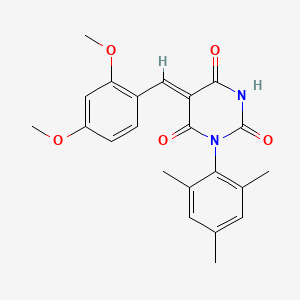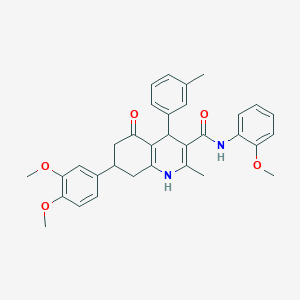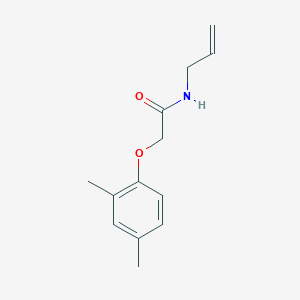
3-(1-azepanylcarbonyl)-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
説明
3-(1-azepanylcarbonyl)-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is commonly referred to as APB, and it belongs to the class of sulfonamide compounds. APB has been found to have potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.
科学的研究の応用
APB has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, APB has been found to be a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1). This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
In cancer research, APB has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This makes it a potential candidate for the development of anticancer drugs.
In immunology, APB has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of APB is not fully understood. However, it has been found to inhibit the activity of VGLUT1, which is responsible for the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release, which in turn modulates the excitatory neurotransmission in the brain. APB has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
APB has been found to have various biochemical and physiological effects. It has been found to modulate the excitatory neurotransmission in the brain, which makes it a potential candidate for the treatment of neurological disorders. APB has also been found to inhibit the growth and proliferation of cancer cells, which makes it a potential candidate for the development of anticancer drugs. In immunology, APB has been found to modulate the immune response, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
APB has several advantages for lab experiments. It is a potent and selective inhibitor of VGLUT1, which makes it a valuable tool for studying the role of glutamate in synaptic transmission. APB has also been found to inhibit the growth and proliferation of cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
However, there are also limitations to the use of APB in lab experiments. It has been found to have low solubility in water, which can make it difficult to prepare solutions for experiments. APB has also been found to have low stability in solution, which can lead to degradation and loss of activity over time.
将来の方向性
There are several future directions for the study of APB. In neuroscience, further studies are needed to elucidate the mechanism of action of APB and its potential therapeutic applications in neurological disorders. In cancer research, further studies are needed to investigate the anticancer properties of APB and its potential use in the development of anticancer drugs. In immunology, further studies are needed to investigate the immunomodulatory effects of APB and its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-8-17(28(25,26)22-15-16-7-6-10-21-14-16)13-18(19)20(24)23-11-4-2-3-5-12-23/h6-10,13-14,22H,2-5,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUIBGCEHNNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)
![2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)
![N-(4-iodophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4700097.png)

![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4700127.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4700143.png)
![2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4700144.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4700149.png)
![N-(sec-butyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700154.png)

![4-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4700169.png)
methanol](/img/structure/B4700172.png)
